
2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the ethanone group, which is further connected to a naphthalene ring substituted with an ethoxy group. The molecular structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one typically involves the bromination of 1-(4-ethoxynaphthalen-1-yl)ethan-1-one. This can be achieved by reacting the precursor compound with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(4-ethoxynaphthalen-1-yl)ethanol.
Oxidation: 1-(4-ethoxynaphthalen-1-yl)ethanoic acid.
科学的研究の応用
2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity or altering their function. The ethoxy group and naphthalene ring contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-Bromo-1-(naphthalen-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of an ethoxy group and a phenyl ring instead of a naphthalene ring.
2-Bromo-1-(4-methylphenyl)ethan-1-one: Features a methyl group instead of an ethoxy group and a phenyl ring instead of a naphthalene ring.
Uniqueness
2-Bromo-1-(4-ethoxynaphthalen-1-yl)ethan-1-one is unique due to the presence of the ethoxy group on the naphthalene ring, which imparts distinct chemical properties and reactivity. This compound’s specific structure allows for targeted applications in various fields, making it a valuable chemical intermediate.
特性
CAS番号 |
848476-01-7 |
|---|---|
分子式 |
C14H13BrO2 |
分子量 |
293.15 g/mol |
IUPAC名 |
2-bromo-1-(4-ethoxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C14H13BrO2/c1-2-17-14-8-7-11(13(16)9-15)10-5-3-4-6-12(10)14/h3-8H,2,9H2,1H3 |
InChIキー |
ZDIMYQWYXOGDHC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)
![Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)







![7-Benzyl-1-thia-4,7-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835780.png)

![1,4-Dioxaspiro[4.5]decane-8-carboxylic acid, 8-(4-chlorophenyl)-](/img/structure/B11835784.png)


